molecular formula C13H13NO4 B1505207 5-(3-METHOXYPHENYL)-3-ISOXAZOLECARBOXYLIC ACID ETHYL ESTER CAS No. 668971-57-1

5-(3-METHOXYPHENYL)-3-ISOXAZOLECARBOXYLIC ACID ETHYL ESTER

Cat. No.: B1505207
CAS No.: 668971-57-1
M. Wt: 247.25 g/mol
InChI Key: IYVNNFAVPARPGW-UHFFFAOYSA-N
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Description

5-(3-METHOXYPHENYL)-3-ISOXAZOLECARBOXYLIC ACID ETHYL ESTER is an organic compound that belongs to the class of isoxazole derivatives Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-METHOXYPHENYL)-3-ISOXAZOLECARBOXYLIC ACID ETHYL ESTER typically involves the cyclization of appropriate precursors. One common method is the reaction of 3-methoxybenzohydroxamic acid with ethyl chloroformate under basic conditions to form the isoxazole ring. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydride to facilitate the cyclization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

5-(3-METHOXYPHENYL)-3-ISOXAZOLECARBOXYLIC ACID ETHYL ESTER can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium hydride in dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: 5-(3-HYDROXYPHENYL)-3-ISOXAZOLECARBOXYLIC ACID ETHYL ESTER.

    Reduction: 5-(3-METHOXYPHENYL)-3-ISOXAZOLECARBINOL.

    Substitution: Various substituted isoxazole derivatives depending on the nucleophile used.

Scientific Research Applications

5-(3-METHOXYPHENYL)-3-ISOXAZOLECARBOXYLIC ACID ETHYL ESTER has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 5-(3-METHOXYPHENYL)-3-ISOXAZOLECARBOXYLIC ACID ETHYL ESTER involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 5-(3-HYDROXYPHENYL)-3-ISOXAZOLECARBOXYLIC ACID ETHYL ESTER
  • 5-(3-CHLOROPHENYL)-3-ISOXAZOLECARBOXYLIC ACID ETHYL ESTER
  • 5-(3-NITROPHENYL)-3-ISOXAZOLECARBOXYLIC ACID ETHYL ESTER

Uniqueness

5-(3-METHOXYPHENYL)-3-ISOXAZOLECARBOXYLIC ACID ETHYL ESTER is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can enhance the compound’s lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets.

Properties

IUPAC Name

ethyl 5-(3-methoxyphenyl)-1,2-oxazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO4/c1-3-17-13(15)11-8-12(18-14-11)9-5-4-6-10(7-9)16-2/h4-8H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYVNNFAVPARPGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NOC(=C1)C2=CC(=CC=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90701690
Record name Ethyl 5-(3-methoxyphenyl)-1,2-oxazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90701690
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

668971-57-1
Record name Ethyl 5-(3-methoxyphenyl)-3-isoxazolecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=668971-57-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 5-(3-methoxyphenyl)-1,2-oxazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90701690
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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